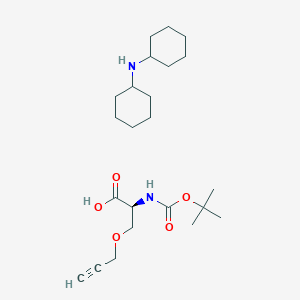
Boc-l-ser(propargyl)-oh dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-serine(propargyl)-OH DCHA: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a tert-butyloxycarbonyl (Boc) group, and the amino group is substituted with a propargyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique protective groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-serine.
Protection of Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as sodium carbonate or sodium bicarbonate.
Introduction of Propargyl Group: The amino group of the protected serine is then substituted with a propargyl group using propargyl bromide in the presence of a base like triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: The industrial production of Boc-L-serine(propargyl)-OH DCHA follows similar steps but on a larger scale. The process involves:
Large-Scale Reaction Vessels: Using large-scale reaction vessels to handle the reagents and solvents.
Automated Systems: Employing automated systems for the addition of reagents and control of reaction conditions.
Purification: Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-serine(propargyl)-OH DCHA can undergo oxidation reactions, particularly at the propargyl group, forming various oxidized products.
Reduction: The compound can also undergo reduction reactions, especially at the propargyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed:
Oxidized Products: Various oxidized derivatives of the propargyl group.
Reduced Products: Reduced derivatives of the propargyl group.
Substituted Products: Derivatives where the Boc group is replaced with other functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-L-serine(propargyl)-OH DCHA is widely used in peptide synthesis as a building block due to its protective groups that prevent unwanted side reactions.
Biology:
Protein Engineering: The compound is used in protein engineering to introduce specific modifications at serine residues.
Medicine:
Drug Development: It is utilized in the development of peptide-based drugs and other therapeutic agents.
Industry:
Biotechnology: The compound finds applications in various biotechnological processes, including the synthesis of complex biomolecules.
Mechanism of Action
Mechanism:
Protective Groups: The Boc group protects the hydroxyl group of serine, preventing unwanted reactions during synthesis.
Propargyl Group: The propargyl group introduces a reactive site that can undergo further chemical modifications.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Boc-L-serine methyl ester: Similar protective groups but with a methyl ester instead of a propargyl group.
Boc-L-serine benzyl ester: Similar protective groups but with a benzyl ester instead of a propargyl group.
Uniqueness:
Propargyl Group: The presence of the propargyl group in Boc-L-serine(propargyl)-OH DCHA makes it unique compared to other Boc-protected serine derivatives. This group introduces additional reactivity, allowing for further chemical modifications that are not possible with other derivatives.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMCFDPVMVYJA-WDBKTSHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














